molecular formula C18H21BO2 B14170659 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane CAS No. 31899-53-3

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane

Cat. No.: B14170659
CAS No.: 31899-53-3
M. Wt: 280.2 g/mol
InChI Key: JQYHJPOCQHZHFR-UHFFFAOYSA-N
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Description

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is an organic boron compound with the molecular formula C18H21BO2 and a molecular weight of 280.17 g/mol . It is a cyclic boronate ester, known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane typically involves the reaction of butylboronic acid with diphenyl glycol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester . The mixture is heated to around 110°C for several hours, followed by purification steps such as washing with water and drying over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct reactivity and stability. Its butyl and diphenyl groups provide steric hindrance, enhancing its stability compared to other boronate esters. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .

Properties

CAS No.

31899-53-3

Molecular Formula

C18H21BO2

Molecular Weight

280.2 g/mol

IUPAC Name

2-butyl-4,5-diphenyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H21BO2/c1-2-3-14-19-20-17(15-10-6-4-7-11-15)18(21-19)16-12-8-5-9-13-16/h4-13,17-18H,2-3,14H2,1H3

InChI Key

JQYHJPOCQHZHFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC

Origin of Product

United States

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